Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate
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Overview
Description
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a platinum-based compound known for its significant role as an impurity standard in pharmaceutical testing. It is closely related to oxaliplatin, a well-known chemotherapy drug. The compound has a molecular formula of C12H24N5O5Pt2+ and a molecular weight of 708.52 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired dimeric structure. The compound is sensitive to light and requires storage in an amber vial at -20°C under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of specific solvents like methanol and water. The final product is purified and packaged under stringent conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the diaquo ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, amines, and other nucleophiles. The reactions are typically carried out in aqueous or methanolic solutions under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while oxidation and reduction reactions can produce different oxidation states of the platinum center .
Scientific Research Applications
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has several scientific research applications:
Chemistry: Used as a reference standard in the analysis and quality control of platinum-based drugs.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its role as an impurity in oxaliplatin formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the development and testing of new platinum-based compounds and materials
Mechanism of Action
The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Oxaliplatin: A widely used chemotherapy drug with a similar platinum-based structure.
Cisplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Carboplatin: A platinum-based drug with a different set of ligands compared to oxaliplatin and cisplatin.
Uniqueness
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is unique due to its dimeric structure and specific ligand configuration. This uniqueness makes it an important reference standard for studying the impurities and degradation products of oxaliplatin and other platinum-based drugs .
Properties
CAS No. |
82398-34-3 |
---|---|
Molecular Formula |
C12H34N6O8Pt2 |
Molecular Weight |
780.606 |
IUPAC Name |
dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate |
InChI |
InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1 |
InChI Key |
PTMQTUGVSQOYOU-NFPQPXRDSA-P |
SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt] |
Synonyms |
(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate; (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; |
Origin of Product |
United States |
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